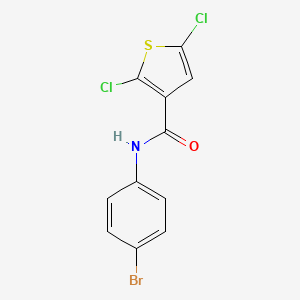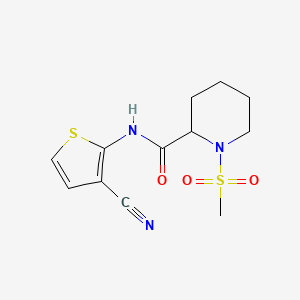
3-butyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-morpholinoquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-morpholinoquinazolin-4(3H)-one, also known as AG1478, is a small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutations of EGFR have been implicated in the development and progression of various types of cancer. AG1478 has been extensively studied for its ability to inhibit EGFR signaling and its potential as an anticancer agent.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Applications
Quinazolinone derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. For instance, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, highlighting their screening for anti-inflammatory and analgesic activities. These compounds exhibit promising results, suggesting potential applications in treating inflammation and pain management Farag et al., 2012.
Antimicrobial and Anticonvulsant Activities
Rajasekaran et al. (2013) explored the synthesis of thioxoquinazolinone derivatives, investigating their antimicrobial and anticonvulsant activities. The study found that certain derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds displayed potent anticonvulsant activity, indicating their potential use in developing treatments for bacterial infections and epilepsy Rajasekaran, V. Rajamanickam, & Sabarimuthu Darlinquine, 2013.
Potential Antitubercular Agents
G. K. Rao and R. Subramaniam (2015) synthesized a series of quinazolinone analogs substituted with benzothiophene and evaluated their antibacterial and antitubercular activities. Compounds within this series showed good activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents Rao & Subramaniam, 2015.
Photoelectric Conversion in Solar Cells
Wu et al. (2009) conducted a study on the co-sensitization with near-IR absorbing cyanine dye to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This research indicates the potential application of quinazolinone derivatives in enhancing the performance of renewable energy technologies, particularly in solar energy conversion Wu et al., 2009.
Propiedades
IUPAC Name |
3-butyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3S/c1-2-3-10-28-23(30)20-15-19(27-11-13-31-14-12-27)8-9-21(20)26-24(28)32-16-22(29)17-4-6-18(25)7-5-17/h4-9,15H,2-3,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCMNYDHIOOJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)

![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)






![ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2996953.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2996954.png)

![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)